2-Bromo-N,N-bis(trifluoromethyl)aniline
Description
Significance of Halogenated Aromatic Amines in Organic Synthesis
Halogenated aromatic amines, including brominated anilines, are exceptionally useful as chemical intermediates. The introduction of a halogen atom onto the aromatic ring provides a reactive handle for a multitude of synthetic transformations. Specifically, aryl bromides are common precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. These methods are fundamental to the construction of complex molecular architectures. Classic electrophilic bromination of anilines typically leads to substitution at the ortho and para positions due to the activating nature of the amino group. However, modern synthetic methods have been developed to achieve bromination at the meta position, overcoming these inherent selectivity patterns.
Importance of Trifluoromethyl Moieties in Advanced Chemical Structures
The trifluoromethyl (CF₃) group has become a privileged substituent in the design of advanced chemical structures, particularly in medicinal chemistry and materials science. prepchem.comsigmaaldrich.com Its unique electronic and steric properties can profoundly alter the characteristics of a parent molecule. sigmaaldrich.com The incorporation of a CF₃ group can significantly enhance metabolic stability due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic degradation compared to a carbon-hydrogen bond. Furthermore, its high electronegativity and lipophilicity can improve a molecule's binding affinity to biological targets and its ability to permeate cell membranes. sigmaaldrich.com These attributes have made the trifluoromethyl group a common feature in many FDA-approved drugs. acs.org
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å |
| Electronegativity (Pauling Scale) | ~2.55 (Carbon) | ~3.98 (Fluorine) |
| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88 |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing |
| Metabolic Stability | Susceptible to oxidation | Highly stable to oxidation |
This interactive table summarizes the comparative physicochemical properties of the methyl and trifluoromethyl groups, highlighting the distinct advantages of the latter in modifying molecular properties.
Contextualizing Polyfluorinated and Brominated Anilines within Modern Synthetic Chemistry
The specific compound of interest, 2-Bromo-N,N-bis(trifluoromethyl)aniline, is a highly specialized molecule that combines the features of both a halogenated aromatic amine and a polyfluorinated structure. The two trifluoromethyl groups are attached to the nitrogen atom, creating an N,N-bis(trifluoromethyl)amino [-N(CF₃)₂] moiety. This group is known to be exceptionally electron-withdrawing, which drastically reduces the basicity of the aniline (B41778) nitrogen. Research on the parent compound, N,N-bis(trifluoromethyl)aniline, has shown it to be non-basic and incapable of forming salts with acids.
This strong electron-withdrawing effect deactivates the aromatic ring to a significant degree, influencing its reactivity in electrophilic substitution reactions. The presence of the bromine atom at the ortho-position provides a site for further functionalization, for example, through organometallic cross-coupling reactions or metal-halogen exchange. The synthesis and reactivity of this particular molecule are dictated by the interplay between the steric hindrance of the ortho-bromo group and the powerful electronic influence of the N,N-bis(trifluoromethyl)amino substituent. While detailed research findings specifically for the 2-bromo isomer are not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established principles of physical organic chemistry and the known properties of its constituent functional groups.
Structure
3D Structure
Properties
CAS No. |
110350-10-2 |
|---|---|
Molecular Formula |
C8H4BrF6N |
Molecular Weight |
308.02 g/mol |
IUPAC Name |
2-bromo-N,N-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H4BrF6N/c9-5-3-1-2-4-6(5)16(7(10,11)12)8(13,14)15/h1-4H |
InChI Key |
GDTCZPYMHXTFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Bromo N,n Bis Trifluoromethyl Aniline and Analogues
Direct Bromination Approaches
Direct bromination of an aniline (B41778) derivative bearing two trifluoromethyl groups on the nitrogen atom presents a unique challenge in regioselectivity. The outcome of the electrophilic aromatic substitution is governed by the directing effects of both the N,N-bis(trifluoromethyl)amino group and any other substituents on the aromatic ring.
Regioselective Bromination of Trifluoromethylated Anilines
The regioselectivity of bromination on aniline rings is heavily influenced by the electronic properties of the substituents. The amino group is a powerful ortho-, para-director and an activating group. Conversely, trifluoromethyl groups are strongly deactivating and meta-directing. In the case of a substrate like N,N-bis(trifluoromethyl)aniline, the strong electron-withdrawing nature of the two trifluoromethyl groups significantly reduces the activating effect of the nitrogen lone pair.
For related trifluoromethylated anilines, the position of bromination can be predicted based on the interplay of these directing effects. For instance, in the bromination of anilines with an electron-withdrawing group in the meta position, the regioselectivity is markedly dependent on the polarity of the solvent. lookchem.com Research has shown that the reaction can be tuned by the appropriate selection of the reaction medium to favor different isomers. lookchem.comthieme-connect.com In the case of 3-(trifluoromethyl)aniline, bromination with N-Bromosuccinimide (NBS) in various solvents can yield a mixture of isomers, with the ortho- and para-positions relative to the amino group being the primary sites of attack. thieme-connect.com
A study on the bromination of 2- and 3-trifluoromethylaniline with copper(II) bromide in an ionic liquid showed high yields and regioselectivity for the para-substituted product. researchgate.netnih.gov Specifically, 3-trifluoromethylaniline yielded the 4-bromo-3-(trifluoromethyl)aniline (B1346880) as the major product with high selectivity. researchgate.netnih.gov This suggests that a direct bromination approach to 2-Bromo-N,N-bis(trifluoromethyl)aniline would likely be influenced by similar electronic and steric factors, although the presence of two trifluoromethyl groups on the nitrogen would further deactivate the ring.
Role of Brominating Agents (e.g., N-Bromosuccinimide) and Catalysts
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, particularly for activated rings like anilines and phenols. wikipedia.orgcommonorganicchemistry.com It is considered a milder and more selective brominating agent compared to molecular bromine. thieme-connect.com The reaction can be carried out under various conditions, and the choice of solvent can significantly impact the regioselectivity. lookchem.comthieme-connect.com For electron-rich aromatic compounds, using dimethylformamide (DMF) as the solvent with NBS often leads to high para-selectivity. wikipedia.org
For less reactive substrates, catalysts may be employed. However, for anilines, the Lewis acids typically used in Friedel-Crafts type reactions can form complexes with the amino group, deactivating the ring and preventing the desired reaction. youtube.com Alternative catalytic systems have been developed. For example, copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of CuSO₄·5H₂O has been shown to be effective for the regioselective bromination of free anilines. researchgate.net Another approach involves the use of copper(II) bromide (CuBr₂) in ionic liquids, which can achieve high yields and regioselectivity for the para-bromination of unprotected anilines under mild conditions. nih.govbeilstein-journals.org
Multi-Step Synthesis from Precursors
When direct bromination is not feasible or does not provide the desired regioselectivity, multi-step synthetic sequences starting from readily available precursors are employed.
Nitration-Reduction-Bromination Sequences
A classic strategy in aromatic synthesis involves a sequence of nitration, reduction of the nitro group to an amine, and subsequent bromination. libretexts.org The order of these steps is crucial for achieving the desired substitution pattern. For instance, to synthesize m-bromoaniline from benzene (B151609), the sequence involves nitration first (to install a meta-director), followed by bromination, and finally reduction of the nitro group. libretexts.org
In the context of trifluoromethylated compounds, a similar logic applies. For example, the synthesis of 4-bromo-3-(trifluoromethyl)aniline can be achieved by the direct bromination of 3-(trifluoromethyl)aniline. chemicalbook.com An alternative multi-step route involves the nitration of a bromobenzotrifluoride precursor followed by reduction. The synthesis of 5-amino-2-bromobenzotrifluoride (an isomer of the target class) is achieved by the hydrogenation of 2-bromo-5-nitrobenzotrifluoride (B1266209) using a Raney Ni catalyst. chemicalbook.com This highlights the viability of the nitration-reduction sequence for producing bromo-trifluoromethyl anilines.
A generalized sequence for a hypothetical synthesis of a bromo-bis(trifluoromethyl)aniline analogue could involve:
Nitration of a suitable trifluoromethylated benzene derivative.
Bromination of the resulting nitro compound, with the nitro group directing the bromine to a meta position.
Reduction of the nitro group to an amine.
N,N-bis(trifluoromethylation) of the resulting bromoaniline. The reagents for this final step are specialized and the reaction conditions would need to be carefully controlled.
Functional Group Interconversions
Functional group interconversions provide alternative pathways to introduce the desired bromine and amino functionalities. For example, a diazotization reaction of an amino group, followed by a Sandmeyer reaction, can be used to introduce a bromine atom. A synthetic route to 3,4,5-trifluorobromobenzene starts with the bromination of 2,3,4-trifluoroaniline, followed by diazotization of the resulting 2,3,4-trifluoro-6-bromoaniline and subsequent deamination. google.com This demonstrates the utility of manipulating the amino group to facilitate the introduction of other substituents.
In a different approach, a multi-step synthesis of 2-methyl-3-trifluoromethylaniline involves the modification of functional groups on a pre-existing aniline ring. google.com This highlights that complex targets can be achieved by building upon a scaffold that already contains some of the required functionalities.
Palladium-Catalyzed Amination Strategies
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of anilines. nih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.
While direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the synthesis of related fluorinated anilines has been reported. For instance, palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been achieved. nih.gov This suggests that a potential route to the target molecule could involve the reaction of 1,2-dibromobenzene (B107964) with a source of the HN(CF₃)₂ moiety, although the nucleophilicity of bis(trifluoromethyl)amine is expected to be very low, posing a significant challenge for this transformation.
A more plausible approach would be the amination of a brominated aryl precursor. A two-step synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) involves the iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net While this example uses copper, palladium-catalyzed systems are also widely used for such transformations. The synthesis of ortho-CF₃ acetanilides and anilines has been achieved through palladium-catalyzed ortho-trifluoromethylation of the aromatic C-H bond, directed by an acetamido group. nih.gov This indicates the potential for palladium catalysis to be involved in the construction of highly substituted aniline derivatives.
Buchwald-Hartwig Coupling Applications
The Buchwald-Hartwig amination stands as a powerful and versatile method for constructing C-N bonds, a transformation central to the synthesis of aryl amines from aryl halides. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is theoretically applicable to the synthesis of this compound. The synthesis could be envisioned through the coupling of 1,2-dibromobenzene with a source of the bis(trifluoromethyl)amino group.
However, the direct coupling of fluoroalkylamines with aryl halides is complicated by the reduced nucleophilicity of the amine and the potential instability of the resulting fluoroalkylaniline products under the strongly basic conditions typically employed in these reactions. nih.govnih.gov The development of the Buchwald-Hartwig reaction has progressed through several generations of catalyst systems, expanding its scope to include a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org For challenging substrates like those involving fluoroalkyl groups, the judicious selection of the palladium source, ligand, and base is critical to achieving a successful transformation. acs.org The reaction's utility is demonstrated by its broad application in the synthesis of pharmaceuticals and complex organic materials, where the precise introduction of a substituted amino group onto an aromatic ring is required. wikipedia.orgresearchgate.net
Ligand and Catalyst Optimization for C-N Bond Formation
The success of C-N bond formation, particularly with challenging substrates like fluoroalkylamines, is highly dependent on the catalyst system. Research has focused on developing specialized ligands that promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
For the coupling of fluoroalkylamines, standard Buchwald-Hartwig conditions using strong alkoxide bases can lead to product degradation. nih.gov Significant advancements have been made by employing weaker bases, such as potassium phenoxide (KOPh), in conjunction with specific catalyst systems. nih.govnih.gov Studies have shown that a catalyst derived from [Pd(allyl)Cl]2 and a specialized monophosphine ligand, AdBippyPhos, is highly effective for the coupling of fluoroalkylamines with aryl bromides and chlorides. nih.govnih.gov
Mechanistic investigations reveal that due to the strong electron-withdrawing effect of the fluoroalkyl substituents, the turnover-limiting step of the catalytic cycle is the final reductive elimination to form the C-N bond. nih.gov The choice of ligand is crucial for facilitating this difficult step. Bulky, electron-rich biarylphosphine ligands, such as RuPhos and BrettPhos, have also proven effective in a wide range of C-N coupling reactions, often allowing for lower catalyst loadings and shorter reaction times with functionalized substrates. researchgate.net The development of these sophisticated ligands and catalyst systems has been instrumental in overcoming the challenges associated with the synthesis of fluorinated anilines.
| Catalyst System Component | Role in C-N Coupling of Fluoroalkylamines | Key Findings |
| Palladium Precatalyst | [Pd(allyl)Cl]₂ | Effective palladium source for generating the active catalyst. nih.gov |
| Ligand | AdBippyPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that stabilize the palladium center and promote the difficult reductive elimination step. nih.govresearchgate.net |
| Base | Potassium Phenoxide (KOPh) | A weaker base that minimizes degradation of the sensitive fluoroalkylaniline product compared to traditional strong bases like NaOtBu. nih.gov |
Formation of N,N-Disubstituted Aniline Frameworks
Beyond the palladium-catalyzed Buchwald-Hartwig reaction, other methodologies exist for the formation of N,N-disubstituted aniline frameworks. Copper-catalyzed amination, a more classical approach, can also be employed for the synthesis of certain aniline derivatives. For instance, a two-step route to 2,4,6-tris(trifluoromethyl)aniline involves an initial iodination followed by a copper-catalyzed amination step. researchgate.net Copper(II)-catalyzed, ligand-free cross-coupling of arylboronic acids with amines provides another alternative, though it can be less effective for anilines compared to aliphatic amines. organic-chemistry.org
Another distinct strategy involves the dediazotation of in-situ generated aryldiazonium bis(trifluoromethyl)imides. This method, conducted in the presence of copper(I) salts, provides a convenient synthesis for N,N-bis(trifluoromethyl)anilines from aniline precursors. researchgate.net Furthermore, traditional methods such as nucleophilic aromatic substitution can be effective when the aromatic ring is sufficiently activated by electron-withdrawing groups. For example, N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline can be synthesized from 3,5-bis(trifluoromethyl)aniline (B1329491) and 1-fluoro-2-nitrobenzene (B31998) via this pathway. mdpi.com The choice of synthetic strategy depends on the specific substitution pattern of the target molecule and the availability of starting materials.
Considerations for Industrial-Scale Production and Efficiency
Scaling up the synthesis of complex molecules like this compound from the laboratory to an industrial scale introduces significant challenges related to cost, safety, and environmental impact. google.com For fluorinated intermediates, multi-step syntheses often begin with basic building blocks that undergo processes like nitration, halogenation, and reduction. guidechem.comgoogle.com
Key considerations for industrial production include:
Reagent Selection and Safety: Highly toxic or costly reagents used in laboratory-scale synthesis are often unsuitable for large-scale production. For example, the use of sulfur tetrafluoride (SF₄) for trifluoromethylation is avoided on an industrial scale due to its extreme toxicity. google.com Similarly, processes involving stoichiometric amounts of copper salts can lead to issues with costly reagents and the disposal of metal waste. google.com The use of hazardous materials like fuming nitric acid requires specialized equipment and strict temperature control to manage exothermic reactions. google.com
Process Efficiency and Atom Economy: Industrial processes prioritize high yields and atom economy to minimize waste and cost. Methods that allow for the recycling of reagents or solvents are highly desirable. For instance, processes have been developed for the synthesis of brominated trifluoromethoxy anilines where the reaction mother liquor can be recycled, and byproducts are oxidized in situ to regenerate the brominating agent, thus reducing waste. google.com
Catalyst Cost and Longevity: While palladium-catalyzed reactions like the Buchwald-Hartwig amination are powerful, the cost of palladium and the sophisticated phosphine (B1218219) ligands can be prohibitive for industrial applications. researchgate.net Therefore, developing catalyst systems with very low loadings (<0.50 mol %) and high turnover numbers is a critical area of research. nih.gov
Purification and Waste Management: The purification of the final product must be efficient and scalable. The generation of "three wastes" (waste gas, wastewater, and solid waste) must be minimized to comply with environmental regulations and reduce operational costs. google.com
Developing an economical industrial synthesis requires careful optimization of reaction conditions, selection of cost-effective and safe reagents, and designing a process that is both high-yielding and environmentally responsible. google.comguidechem.com
Reactivity and Reaction Pathways of 2 Bromo N,n Bis Trifluoromethyl Aniline
Nucleophilic Substitution Reactions at the Bromine Center
Alternative pathways, such as those mediated by transition metals or proceeding through a benzyne (B1209423) intermediate, are more plausible routes for substituting the bromine atom with nucleophiles. To date, specific studies detailing successful direct nucleophilic substitution at the bromine center of this particular compound are not prevalent in the literature, suggesting that other functionalization methods are preferred.
Metal-Mediated Cross-Coupling Reactions
The carbon-bromine bond in 2-Bromo-N,N-bis(trifluoromethyl)aniline serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring can facilitate the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organohalide. While specific studies on this compound are limited, research on analogous unprotected ortho-bromoanilines provides a framework for potential reaction conditions. google.comnih.gov The key challenge often lies in the potential for the aniline (B41778) moiety to interfere with the catalyst. However, modern catalyst systems have shown high efficacy for such substrates.
Successful Suzuki-Miyaura couplings on ortho-bromoanilines have been achieved using palladium catalysts with specialized phosphine (B1218219) ligands. For instance, CataXCium A Pd G3 has been identified as a uniquely effective catalyst for coupling various boronic esters with ortho-bromoaniline substrates, tolerating a wide range of functional groups. google.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 85-95 | researchgate.net |
| CataXCium A Pd G3 | (Internal) | Cs2CO3 | 2-MeTHF | 80 | 95 | nih.gov |
This table presents data for analogous ortho-bromoaniline substrates to illustrate potential conditions for this compound.
Given the electronic properties of this compound, a robust catalyst system, likely featuring an electron-rich, sterically hindered phosphine ligand, would be necessary to achieve high yields.
The formation of carbon-nitrogen (C-N) and carbon-selenium (C-Se) bonds using this compound as the electrophilic partner is a plausible synthetic route.
Buchwald-Hartwig Amination (C-N Coupling) The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines. nih.govwikipedia.org The reaction is highly dependent on the choice of palladium precursor and phosphine ligand. For electron-poor aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands such as XantPhos or DavePhos are often effective. chemrxiv.org Studies on the amination of the related 3,5-bis(trifluoromethyl)bromobenzene (B1265498) show high yields with various aniline and diphenylamine (B1679370) nucleophiles, demonstrating the feasibility of coupling on highly electron-deficient rings. acs.org
Table 2: Buchwald-Hartwig Amination Conditions for Electron-Deficient Aryl Bromides
| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 3,5-bis(CF3)C6H3Br | p-Toluidine | Pd2(dba)3 | RuPhos | NaOtBu | Rapeseed Oil | 97 | acs.org |
| 3,5-bis(CF3)C6H3Br | Diphenylamine | Pd2(dba)3 | RuPhos | NaOtBu | Rapeseed Oil | 55 | acs.org |
This table showcases conditions for related electron-poor aryl bromides, suggesting potential pathways for C-N coupling of this compound.
C-Se Coupling The palladium-catalyzed cross-coupling of aryl halides with selenium nucleophiles (e.g., diselenides, selenols) provides a direct route to aryl selenoethers. While specific examples using this compound are not documented, the general methodology is well-established and would likely be applicable, requiring optimization of catalyst, ligand, and reaction conditions.
The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (R-MgX) as the nucleophile, typically with a nickel or palladium catalyst, to form C-C bonds with organohalides. libretexts.org This reaction is particularly effective for substrates that are stable to the highly reactive Grignard reagents. The N(CF3)2 group is non-basic and robust, suggesting that this compound should be a viable substrate. medchemexpress.com
Research on other bromo- and iodoanilines has demonstrated successful coupling with alkyl Grignard reagents using a palladium source and a specialized Buchwald-type phosphine ligand. nih.govmdpi.com These studies noted that electron-deficient phosphine ligands can improve reaction yields and minimize side reactions like β-hydride elimination. mdpi.comgoogle.com
Table 3: Conditions for Kumada-Type Coupling of Related Bromoanilines
| Substrate | Grignard Reagent | Catalyst | Ligand | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 4-Bromoaniline | MeMgBr | Pd(OAc)2 | BPhos | THF | 98 | mdpi.com |
| 3-Iodoaniline | n-BuMgBr | Pd(OAc)2 | BPhos | THF | 96 | mdpi.com |
This table provides examples from related bromoaniline systems to indicate potential conditions for Kumada coupling.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (SEAr) on the this compound ring is strongly influenced by the directing effects of the existing substituents.
N,N-bis(trifluoromethyl)amino group (-N(CF3)2): This group is powerfully electron-withdrawing due to the strong inductive effect of the six fluorine atoms. Unlike a typical amino group (-NH2), which is strongly activating and ortho, para-directing, the -N(CF3)2 group is strongly deactivating and a meta-director. medchemexpress.combeilstein-journals.org
Bromine atom (-Br): The bromine substituent is deactivating due to its inductive electron withdrawal but is ortho, para-directing because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. researchgate.net
In this compound, these effects are combined. The ring is heavily deactivated towards electrophilic attack. The directing effects are as follows:
The -N(CF3)2 group at C1 directs incoming electrophiles to the C3 and C5 positions. However, C3 is already substituted with a trifluoromethyl group (within the N(CF3)2 moiety) and C5 is occupied by another trifluoromethyl group.
The -Br group at C2 directs incoming electrophiles to the C4 and C6 positions.
Considering the combined deactivation, any electrophilic substitution would require harsh conditions. The most likely positions for substitution would be C4 and C6, as directed by the bromine atom. Steric hindrance at the C6 position (adjacent to the bulky -N(CF3)2 group) may favor substitution at the C4 position. Experimental studies, such as nitration or further halogenation, would be needed to confirm this regioselectivity. For instance, the nitration of benzotrifluoride (B45747) yields primarily the meta-isomer, highlighting the strong directing effect of trifluoromethyl groups. google.com
Oxidative and Reductive Transformations of the Aromatic Ring and Nitrogen Moiety
Investigations into the oxidative and reductive stability of this compound are crucial for its application in complex syntheses.
Reductive Transformations The N(CF3)2 group and the C-Br bond are generally stable to common reducing agents. The most likely transformation under reductive conditions would involve other functional groups that might be present on the molecule or introduced via coupling reactions. For example, if a nitro group were introduced onto the ring, it could be selectively reduced to an amino group. Catalytic hydrogenation is a common method for this transformation. Studies on related compounds, such as N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, have shown that a nitro group can be effectively reduced using palladium on carbon (Pd-C) and hydrogen gas (H2) without affecting the trifluoromethyl groups. mdpi.com This indicates that the core structure of this compound would likely be stable under these conditions.
Oxidative Transformations The aromatic ring of this compound is highly electron-deficient and therefore resistant to oxidative degradation under typical conditions. The nitrogen atom lacks lone pair availability for oxidation due to the strong withdrawal by the CF3 groups, making it non-basic and resistant to forming N-oxides. medchemexpress.com Stronger oxidative conditions could potentially lead to ring cleavage, but selective transformations are unlikely. There is currently a lack of specific research detailing the oxidative reactions of this compound.
Reactions Involving the Steric and Electronic Influence of Trifluoromethyl Groups
The N,N-bis(trifluoromethyl)amino group, -N(CF3)2, is a potent electron-withdrawing substituent. This is quantitatively demonstrated by its Hammett constant (σp), which is approximately +0.50. This value indicates a strong deactivating effect on the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. The electron-withdrawing nature of the -N(CF3)2 group renders the aniline nitrogen atom nonbasic, a stark contrast to typical anilines.
The steric bulk of the two CF3 groups also plays a pivotal role in directing the regioselectivity of reactions. While the trifluoromethyl group itself has a compact steric profile, the presence of two such groups on the nitrogen atom creates significant steric hindrance around the ortho positions of the aniline ring.
A key example illustrating these combined effects is the synthesis of bromo-substituted bis(trifluoromethyl)anilines. The bromination of 3,5-bis(trifluoromethyl)aniline (B1329491) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields a mixture of isomers. Notably, the major product is the ortho-substituted 2-Bromo-3,5-bis(trifluoromethyl)aniline, formed in a higher yield compared to the para-substituted 4-Bromo-3,5-bis(trifluoromethyl)aniline. This outcome suggests that the electronic deactivation of the para position by the two C-CF3 groups, combined with the directing influence of the amino group, favors substitution at the less sterically hindered ortho position.
The presence of the ortho-bromo substituent, in conjunction with the bulky and electron-withdrawing -N(CF3)2 group, is expected to influence the compound's participation in common cross-coupling reactions. In palladium-catalyzed reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the steric hindrance around the bromine atom can impede the oxidative addition step to the palladium(0) catalyst. Furthermore, the electron-deficient nature of the aromatic ring can affect the rates of both oxidative addition and subsequent reductive elimination steps. While specific reaction data for this compound in these coupling reactions is not extensively detailed in the literature, studies on similarly substituted ortho-bromoanilines indicate that these transformations often require carefully optimized conditions, including the use of specialized ligands and catalysts to overcome the steric and electronic challenges.
For instance, the Suzuki-Miyaura cross-coupling of various unprotected ortho-bromoanilines has been successfully developed, demonstrating that with the appropriate choice of catalyst and conditions, the steric hindrance and electronic deactivation can be overcome to form C-C bonds. These methods are often compatible with a range of electron-withdrawing groups. Similarly, the Buchwald-Hartwig amination, a powerful method for C-N bond formation, has been applied to sterically hindered and electronically deactivated aryl halides. The success of these reactions with analogous compounds suggests that this compound could serve as a substrate for such transformations, leading to the synthesis of novel, highly functionalized aniline derivatives, though likely requiring robust catalytic systems.
Below is a data table summarizing the expected influence of the trifluoromethyl groups on the reactivity of this compound in representative reaction types, based on established principles of physical organic chemistry and data from analogous systems.
| Reaction Type | Expected Influence of -N(CF3)2 Group | Predicted Outcome for this compound |
| Electrophilic Aromatic Substitution | Strong deactivation of the aromatic ring due to high positive Hammett constant (σp ≈ +0.50). | Reaction is highly disfavored. Requires harsh conditions and would likely lead to a mixture of products if any reaction occurs. |
| Suzuki-Miyaura Cross-Coupling | Electronic deactivation may affect oxidative addition/reductive elimination rates. Steric hindrance from the ortho -N(CF3)2 and bromo groups. | Reaction is feasible but may require specialized, bulky phosphine ligands and robust palladium catalysts to overcome steric and electronic hurdles. |
| Buchwald-Hartwig Amination | Similar to Suzuki coupling, steric bulk and electron-deficient ring present challenges for the catalytic cycle. | Likely to require a sophisticated catalyst system (e.g., with ligands like XPhos or RuPhos) and carefully controlled conditions to achieve good yields. |
| Metal-Halogen Exchange | The electron-withdrawing nature of the substituents can influence the stability of the resulting organometallic intermediate. | Feasible with strong organolithium reagents at low temperatures, but the stability and subsequent reactivity of the lithiated species would be a key consideration. |
Mechanistic Investigations of Transformations Involving 2 Bromo N,n Bis Trifluoromethyl Aniline
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For substrates like 2-Bromo-N,N-bis(trifluoromethyl)aniline, the elucidation of the catalytic cycle is key to understanding reaction outcomes and improving catalyst efficiency. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, the general mechanisms of reactions like the Buchwald-Hartwig amination provide a well-established framework.
The catalytic cycle for a typical palladium-catalyzed C-N cross-coupling reaction involving an aryl bromide generally proceeds through a sequence of well-defined steps:
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide, in this case, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate. The electron-withdrawing nature of the two trifluoromethyl groups on the aniline (B41778) nitrogen can influence the electron density of the aromatic ring, potentially affecting the rate of this step.
Amine Coordination and Deprotonation: Following oxidative addition, the amine nucleophile coordinates to the palladium(II) center. Subsequent deprotonation by a base present in the reaction mixture generates a palladium-amido complex. The choice of base is critical and can significantly impact the efficiency of this step.
Reductive Elimination: This is the product-forming step where a new carbon-nitrogen bond is formed, and the desired coupled product is released from the palladium center. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. For many C-N coupling reactions, reductive elimination is considered the turnover-limiting step.
The specific ligands coordinated to the palladium center play a crucial role in modulating the reactivity and stability of the intermediates throughout the catalytic cycle. For sterically hindered or electronically demanding substrates, specialized ligands are often required to facilitate efficient oxidative addition and reductive elimination.
A "cocktail"-type catalysis has also been proposed in some Buchwald-Hartwig reactions, where multiple catalytic species, including palladium complexes, clusters, and nanoparticles, may be involved in the catalytic process, operating through both homogeneous and heterogeneous pathways.
Identification of Reaction Intermediates
The direct observation and characterization of reaction intermediates are paramount for validating proposed catalytic cycles. In the context of palladium-catalyzed cross-coupling reactions of this compound, the identification of key intermediates would provide invaluable insights.
Based on the generally accepted mechanism for Buchwald-Hartwig amination, several key palladium intermediates are expected to be formed:
Oxidative Addition Adduct: A Pd(II) species of the type [L-Pd(Ar)(Br)], where 'L' represents the supporting ligand(s) and 'Ar' is the 2-(N,N-bis(trifluoromethyl)amino)phenyl group.
Palladium-Amido Complex: Following amine coordination and deprotonation, a complex of the structure [L-Pd(Ar)(NR¹R²)] is formed.
Palladium(0) Species: The active catalyst that initiates the cycle, often stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
In some palladium-catalyzed carbonylation reactions, acyl palladium intermediates are formed after the insertion of carbon monoxide into the palladium-carbon bond of the oxidative addition adduct. Subsequent nucleophilic attack by an amine leads to the final product.
The characterization of these transient species is often challenging due to their inherent instability. Techniques such as in-situ NMR spectroscopy, mass spectrometry, and X-ray crystallography of stable analogues are employed to identify and characterize these fleeting intermediates.
Kinetic Studies of Key Synthetic Steps
For palladium-catalyzed C-N cross-coupling reactions, kinetic analyses have often revealed that the turnover-limiting step can vary depending on the specific substrates, catalyst system, and reaction conditions. In many instances, the reductive elimination step to form the C-N bond is the slowest step in the catalytic cycle. This is particularly true when dealing with electron-deficient anilines or sterically hindered coupling partners. The strong electron-withdrawing nature of the bis(trifluoromethyl)amino group in the target molecule would likely influence the electronic properties of the palladium intermediates and, consequently, the rate of reductive elimination.
Alternatively, for some systems, the oxidative addition of the aryl halide to the Pd(0) complex can be the rate-determining step. A comprehensive kinetic analysis would involve systematically varying the concentrations of the aryl bromide, amine, catalyst, and base while monitoring the reaction rate to determine the reaction order with respect to each component. Such studies would provide a quantitative understanding of the factors governing the efficiency of transformations involving this compound.
Probing Radical Pathways in Fluorination and Bromination Reactions
While many transformations of aryl halides proceed through ionic or organometallic intermediates, the involvement of radical pathways cannot be discounted, particularly in fluorination and bromination reactions. The investigation of radical mechanisms often involves techniques such as electron spin resonance (ESR) spectroscopy to detect radical intermediates and the use of radical traps to inhibit the reaction.
In the context of N,N-bis(trifluoromethyl)aniline derivatives, radical pathways could be relevant under certain reaction conditions, for example, those involving photoredox catalysis or high temperatures. The formation of an aryl radical from this compound could potentially be initiated by a single-electron transfer (SET) process. This aryl radical could then participate in subsequent bond-forming reactions.
For instance, in a hypothetical radical fluorination reaction, a fluorine radical source would be required. The aryl radical generated from this compound could then react with the fluorine radical to form the fluorinated product. Similarly, radical bromination could proceed through the reaction of the aryl radical with a bromine radical source.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
A ¹H NMR spectrum for 2-Bromo-N,N-bis(trifluoromethyl)aniline is anticipated to display signals corresponding to the four protons on the aromatic ring. The chemical shifts (δ) and coupling patterns of these protons are dictated by the electronic effects of the bromo and the N,N-bis(trifluoromethyl) substituents. The N,N-bis(trifluoromethyl)amino group is a strong electron-withdrawing group, which would deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to aniline (B41778). The bromine atom also exerts an electron-withdrawing inductive effect but a weak electron-donating resonance effect.
The expected signals would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton ortho to the bromine (at C6) and the proton ortho to the N,N-bis(trifluoromethyl)amino group (at C3) would likely be the most deshielded. The coupling between adjacent protons would result in a complex splitting pattern, likely a series of doublets and triplets, or more complex multiplets, reflecting their positions relative to each other and the substituents. For comparison, the aromatic protons of 2-bromoaniline (B46623) appear between δ 6.6 and 7.4 ppm. The introduction of the strongly withdrawing bis(trifluoromethyl)amino group in place of the amino group would shift these signals further downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.6 - 7.9 | d (doublet) | 7.5 - 8.5 |
| H-4 | 7.3 - 7.6 | t (triplet) | 7.5 - 8.5 |
| H-5 | 7.4 - 7.7 | t (triplet) | 7.5 - 8.5 |
| H-6 | 7.8 - 8.1 | d (doublet) | 7.5 - 8.5 |
Note: These are predicted values based on substituent effects and data from related compounds.
The ¹³C NMR spectrum of this compound would provide information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons, and one signal for the trifluoromethyl carbons. The carbon atom attached to the nitrogen (C1) and the carbon bearing the bromine (C2) would be significantly influenced by these substituents. The C-Br bond would cause the C2 signal to appear at a relatively upfield position compared to other substituted carbons, typically around 110-125 ppm. The C1 carbon, attached to the strongly electron-withdrawing N,N-bis(trifluoromethyl)amino group, would be deshielded and appear further downfield. The trifluoromethyl carbons would exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms, and this signal would be located in the range of δ 120-130 ppm. For reference, in 2-bromoaniline, the carbon signals appear in the range of δ 109 to 144 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | 145 - 155 |
| C2 | 110 - 125 |
| C3 | 128 - 138 |
| C4 | 125 - 135 |
| C5 | 126 - 136 |
| C6 | 130 - 140 |
| CF₃ | 120 - 130 (quartet) |
Note: These are predicted values based on substituent effects and data from related compounds.
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups. This signal would likely appear as a singlet in the proton-decoupled spectrum. The chemical shift of this signal would be indicative of the electronic environment of the trifluoromethyl groups. The strong electron-withdrawing nature of the aniline ring would influence the chemical shift. In related compounds such as N-phenyl-bis(trifluoromethanesulfonyl)imide, the trifluoromethyl groups exhibit a signal in the ¹⁹F NMR spectrum. leyan.com
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N(CF₃)₂ | -60 to -75 | s (singlet) |
Note: These are predicted values based on data from related compounds.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR and Raman spectra of this compound would be expected to show characteristic bands for the aromatic ring and the C-F and C-N bonds.
Key expected vibrational bands include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.
C-N stretching: Expected in the 1250-1350 cm⁻¹ region.
C-F stretching: Strong absorption bands are characteristic for trifluoromethyl groups and are expected in the region of 1100-1300 cm⁻¹.
C-Br stretching: A band in the lower frequency region, typically between 500 and 600 cm⁻¹.
For comparison, the FTIR and FT-Raman spectra of the related compound 2-bromo-6-chloro-4-fluoroaniline (B1268482) have been recorded and analyzed. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This would result in two peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity.
Common fragmentation patterns would likely involve the loss of a trifluoromethyl group (CF₃) or a bromine atom. The fragmentation of related bromo- and trifluoromethyl-substituted anilines has been studied, providing a basis for predicting the fragmentation pathways. srce.hrnist.gov
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 324.9, 326.9 | Molecular ion peak showing bromine isotope pattern |
| [M-CF₃]⁺ | 255.9, 257.9 | Loss of a trifluoromethyl group |
| [M-Br]⁺ | 246.0 | Loss of a bromine atom |
Note: m/z values are calculated for the most abundant isotopes.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating it from any isomers or impurities. The purity of various isomers, such as 2-Bromo-3-(trifluoromethyl)aniline, is often assessed by HPLC. thermofisher.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would depend on its polarity. The presence of the nonpolar trifluoromethyl groups and the bromine atom would likely result in a relatively long retention time. The purity would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This technique would also be effective in separating it from any potential positional isomers formed during synthesis.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations (e.g., DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For derivatives of aniline (B41778) and compounds with trifluoromethyl groups, methods like B3LYP (Becke's three-parameter hybrid function with the nonlocal correlation of Lee–Yang–Parr) are commonly employed with basis sets such as 6-311+G(d,p) to achieve reliable geometry optimization and electronic property calculations. mdpi.com
The N,N-bis(trifluoromethyl)amino [N(CF3)2] group is a potent electron-withdrawing substituent, a property attributable to the high electronegativity of the fluorine atoms. nih.gov Its Hammett constant (σp) is reported to be around +0.50, comparable to other strong electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3). nih.gov This strong inductive effect significantly lowers the energy of the molecular orbitals. DFT calculations on N,N-bis(trifluoromethyl)aniline have shown it to be non-basic, in stark contrast to the basic nature of N,N-dimethylaniline, highlighting the profound electronic impact of the N(CF3)2 group. nih.gov
The presence of the bromine atom at the ortho position further modulates the electronic landscape through its inductive and resonance effects. Electronic structure calculations would reveal a significant polarization of the aniline ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic behavior. For 2-Bromo-N,N-bis(trifluoromethyl)aniline, the HOMO is expected to be localized primarily on the aniline ring, while the LUMO would likely have significant contributions from the N(CF3)2 group and the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Table 1: Predicted Electronic Properties from DFT Calculations (Note: These values are hypothetical, based on trends observed in related trifluoromethylated and halogenated anilines.)
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| HOMO Energy | -7.5 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | ~4.5 D | B3LYP/6-311+G(d,p) |
Reaction Pathway Modeling and Energetics
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this approach can predict its reactivity in reactions such as electrophilic aromatic substitution or nucleophilic attack.
The combination of the ortho-bromo and the N(CF3)2 groups creates a complex directive influence on electrophilic substitution. The N(CF3)2 group is a strong deactivating meta-director due to its powerful electron-withdrawing nature. nih.gov The bromine atom is also deactivating but is an ortho-, para-director. Reaction pathway modeling could quantitatively determine the activation barriers for electrophilic attack at different positions on the aromatic ring, clarifying the regioselectivity. Such calculations often reveal that steric hindrance from the bulky ortho substituents significantly raises the energy of the transition state for substitution at adjacent positions. youtube.com
Energy decomposition analysis (EDA) is a computational technique that can dissect the activation barrier into contributions from steric repulsion, electrostatic attraction, and orbital interactions. nih.gov For reactions involving this compound, EDA could quantify the energetic penalty imposed by the bulky substituents in the transition state, providing a deeper understanding of its reactivity patterns. nih.gov
Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net For this compound, ¹⁹F NMR is particularly informative. The chemical shift of the trifluoromethyl groups would be sensitive to the electronic environment and the molecule's conformation. Calculations on related bromo-trifluoromethyl anilines have shown that ¹⁹F NMR signals for CF3 groups typically appear between -61 and -64 ppm. srce.hr
Vibrational Spectroscopy: Theoretical calculations can predict infrared (IR) and Raman spectra. researchgate.net The vibrational frequencies corresponding to the stretching and bending modes of the C-F, C-N, C-Br, and aromatic C-H bonds can be calculated and compared with experimental spectra to aid in vibrational assignments. For instance, strong absorption bands for C-F stretching in trifluoromethyl groups are typically observed in the 1100-1300 cm⁻¹ region. mdpi.com
Table 2: Predicted Spectroscopic Parameters (Note: These values are hypothetical and based on computational studies of analogous compounds.)
| Spectroscopy Type | Parameter | Predicted Value | Basis of Prediction |
|---|---|---|---|
| ¹⁹F NMR | Chemical Shift (CF₃) | ~ -62 ppm | GIAO method, data from related compounds srce.hr |
| ¹³C NMR | Chemical Shift (C-Br) | ~ 115 ppm | GIAO method, substituent effects |
| IR Spectroscopy | C-F Stretch (asymmetric) | ~ 1280 cm⁻¹ | DFT frequency calculations mdpi.com |
| IR Spectroscopy | C-F Stretch (symmetric) | ~ 1170 cm⁻¹ | DFT frequency calculations mdpi.com |
Analysis of Steric and Electronic Effects of Substituents
The interplay between steric and electronic effects is critical in determining the structure and reactivity of this compound. This is a classic example of the "ortho effect," where a substituent at the ortho position relative to a functional group induces properties not seen in the meta or para isomers. quora.comstackexchange.com
Electronic Effects: As established, the N(CF3)2 group is strongly electron-withdrawing, reducing the electron density on the aromatic ring and the basicity of the nitrogen atom. nih.gov The ortho-bromine atom also withdraws electron density via induction but can donate via resonance, although the inductive effect typically dominates for halogens. Computational analyses like Natural Bond Orbital (NBO) can quantify charge distributions and delocalization, confirming the electron-poor nature of the aromatic ring.
Steric Effects: The N(CF3)2 group is exceptionally bulky. This steric bulk, combined with the presence of the ortho-bromine atom, forces the N(CF3)2 group to twist out of the plane of the aniline ring. quora.com This steric inhibition of resonance disrupts the π-conjugation between the nitrogen lone pair and the aromatic system. While the nitrogen lone pair in aniline is typically delocalized into the ring, this effect is significantly diminished in this compound. This twisting can be quantified computationally by calculating the C-C-N-C dihedral angle. Such steric crowding also influences reaction rates by hindering the approach of reactants to the nitrogen atom or the adjacent ring positions. youtube.commdpi.com
Conformational Analysis
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and the energy barriers between them. For this compound, the most significant conformational degrees of freedom are the rotation around the C(aryl)-N bond and the rotations of the trifluoromethyl groups.
Due to the severe steric hindrance between the ortho-bromo substituent and the bulky N(CF3)2 group, the global minimum energy conformation is expected to feature a large C-C-N-C dihedral angle, effectively pushing the amino group out of the ring plane. quora.comstackexchange.com Computational potential energy surface (PES) scans, where the energy is calculated as a function of this dihedral angle, can map out the rotational barrier. This analysis would likely show a high energy barrier to planarization, confirming that the non-planar conformation is strongly preferred. The trifluoromethyl groups themselves will adopt a staggered conformation to minimize steric repulsion between the fluorine atoms. mdpi.com Understanding these conformational preferences is essential, as they directly impact the molecule's dipole moment, spectroscopic properties, and ability to interact with other molecules.
Derivatization and Synthetic Utility in Functional Molecule Construction
Building Block for Complex Organic Molecules
As a fluorinated building block, 2-Bromo-N,N-bis(trifluoromethyl)aniline serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the bromine atom allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.
The primary utility of this compound as a building block lies in its participation in metal-catalyzed cross-coupling reactions. The bromo group at the ortho position can act as an effective leaving group in palladium-catalyzed processes. This reactivity is analogous to that of other ortho-bromoanilines, which are known to undergo reactions such as the Suzuki-Miyaura cross-coupling. nih.gov This reaction enables the formation of a carbon-carbon bond by coupling the aniline (B41778) with a variety of organoboron compounds, including benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters. nih.gov
Table 1: Potential Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Bond Formed | Catalyst Example |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C | Palladium(0) complexes |
| Heck Coupling | Alkene | C-C | Palladium(0) complexes |
| Buchwald-Hartwig | Amine, Thiol | C-N, C-S | Palladium(0) complexes |
| Sonogashira | Terminal Alkyne | C-C (alkyne) | Palladium(0) and Copper(I) |
The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution under certain conditions. This electronic effect, combined with the synthetic handle provided by the bromine atom, makes this compound a versatile precursor for constructing highly functionalized aromatic systems.
Synthesis of N-Substituted Aniline Derivatives
The N,N-bis(trifluoromethyl)amino group is a perfluorinated analogue of the more common dimethylamino group. However, their electronic properties are vastly different. nih.gov The two trifluoromethyl (-CF₃) substituents are powerful electron-withdrawing groups, which significantly reduces the electron density on the nitrogen atom. nih.gov
This pronounced electronic effect has several key consequences:
Low Basicity: Unlike typical anilines, the nitrogen atom in this compound is not basic. It does not readily protonate and is a very weak nucleophile.
Chemical Stability: The N(CF₃)₂ group is generally stable and does not participate in common reactions that aniline nitrogens undergo, such as acylation or alkylation.
Due to this inherent stability and low reactivity, the N,N-bis(trifluoromethyl)amino group is typically preserved as a stable moiety throughout a synthetic sequence. Its primary role is to modulate the electronic properties and lipophilicity of the molecule rather than to serve as a reactive site for further derivatization. Research on the chemistry of bis(trifluoromethyl)amines focuses on their synthesis and properties as a functional group, rather than their subsequent modification. nih.gov
Preparation of Heterocyclic Scaffolds
While direct examples of this compound being used to prepare heterocyclic scaffolds are not extensively documented, its structure is well-suited for such applications based on established synthetic strategies. The ortho-disubstituted pattern (bromine and the amino group) is a classic precursor for building fused ring systems.
A plausible strategy involves a two-step process:
Functionalization via Cross-Coupling: The bromine atom can be replaced with a functional group that is capable of participating in a cyclization reaction. For instance, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl side chain ortho to the N,N-bis(trifluoromethyl)amino group.
Intramolecular Cyclization: The newly introduced group can then undergo an intramolecular cyclization. Trifluoromethylated alkynyl imines, for example, can undergo aza-electrocyclization to form 2-trifluoromethylated quinolines. researchgate.net Similarly, other cyclization strategies, such as those forming pyrazolo[1,5-d] nbinno.comresearchgate.netiucr.orgtriazin-7(6H)-ones from suitable precursors, demonstrate the utility of intramolecular reactions in building complex heterocycles. mdpi.com
This approach allows the N,N-bis(trifluoromethyl)phenyl moiety to be incorporated into a larger heterocyclic framework, where it can influence the final molecule's biological activity or material properties.
Incorporation into Polymer Architectures
Fluorinated polymers, particularly polyimides, are high-performance materials known for their excellent thermal stability, mechanical strength, and desirable electrical properties. researchgate.net The incorporation of trifluoromethyl groups into polymer backbones is a known strategy to enhance solubility, reduce moisture absorption, and lower the dielectric constant. researchgate.net
A synthetic route starting from a similar compound, 2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene, has been used to prepare a diamine monomer for fluorinated polyimides. researchgate.net This precursor is converted into a twisted benzidine monomer containing two trifluoromethyl groups. This diamine is then polymerized with various dianhydrides (such as BPDA, BTDA, and 6-FDA) to yield a series of fluorinated polyimides. researchgate.net
Given its structural similarity, this compound could potentially be converted into a corresponding diamine monomer through a nitration, cross-coupling, and reduction sequence. This monomer could then be used in polycondensation reactions to create novel polyimides. The resulting polymers would be expected to exhibit properties characteristic of highly fluorinated systems.
Table 2: Representative Properties of Polyimides Derived from a Bis(trifluoromethyl)benzidine Monomer
| Property | Value Range |
|---|---|
| Glass Transition Temperature (Tg) | 345–366 °C |
| 5% Weight Loss Temperature (N₂) | 535–605 °C |
| 5% Weight Loss Temperature (Air) | 523–594 °C |
| Tensile Strength | 92–145 MPa |
| UV-vis Absorption Cut-off | 354–398 nm |
Data derived from fluorinated polyimides synthesized from a related bis(trifluoromethyl)benzidine monomer. researchgate.net
These properties make such polymers suitable for applications in flexible electronics and aerospace engineering. researchgate.net
Applications in Ligand Design for Organometallic Catalysis
The electronic properties of ligands play a critical role in tuning the reactivity and selectivity of organometallic catalysts. There is significant interest in developing ligands with strong electron-withdrawing groups to modulate the electronic character of the metal center. iucr.org
This compound is an attractive scaffold for creating such ligands. The N,N-bis(trifluoromethyl)phenyl group is a potent electron-withdrawing moiety. A synthetic strategy would involve replacing the bromine atom with a coordinating group, such as a phosphine (B1218219), an N-heterocyclic carbene precursor, or a pyridine. This can be achieved through cross-coupling reactions or by converting the bromo-aniline into an organolithium or Grignard reagent, followed by reaction with an appropriate electrophile.
The resulting ligand would feature a bulky, highly electron-deficient aromatic substituent. This substituent could:
Tune Catalyst Electronics: The electron-withdrawing nature would decrease the electron density at the metal center, which can be beneficial for certain catalytic cycles, such as reductive elimination.
Provide Steric Hindrance: The bulk of the N,N-bis(trifluoromethyl)phenyl group could be used to control the coordination environment around the metal, potentially leading to higher selectivity in catalytic transformations.
While the parent compound used in some studies is 3,5-bis(trifluoromethyl)aniline (B1329491) for the synthesis of arylimine ligands, the principles are directly transferable to derivatives of this compound. researchgate.netiucr.org
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Protocols
The synthesis of highly fluorinated anilines often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign and efficient synthetic routes to 2-Bromo-N,N-bis(trifluoromethyl)aniline. Key areas of development may include:
Catalytic Amination Strategies: Moving away from classical methods, research could explore direct C-H amination or the use of advanced copper or palladium catalytic systems to introduce the N,N-bis(trifluoromethyl)amino group. A simple two-step synthesis for 2,4,6-tris(trifluoromethyl)aniline (B44841), involving deprotonation followed by copper-catalyzed amination, suggests a potential pathway that could be adapted. researchgate.net
Flow Chemistry: The adoption of continuous flow technologies could offer improved safety, efficiency, and scalability for the synthesis of this and related fluorinated compounds. Flow reactors can allow for precise control over reaction parameters, potentially reducing byproduct formation and improving yields.
Alternative Solvents and Reagents: A shift towards greener solvents, such as bio-based solvents or supercritical fluids, could significantly reduce the environmental impact of the synthesis. Additionally, the development of milder and more selective brominating and trifluoromethylating agents is a crucial area of research. For instance, alternative brominating agents have been explored to achieve partial bromination of aromatic amines without the need for protecting groups. orgsyn.org
Exploration of Novel Reactivity Modes and Catalytic Systems
The electronic landscape of this compound is dominated by the powerful electron-withdrawing nature of the N(CF3)2 group. This group significantly influences the reactivity of the aromatic ring and the carbon-bromine bond, opening avenues for novel chemical transformations.
Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The strong inductive effect of the N(CF3)2 group is expected to modulate the reactivity of the C-Br bond, potentially requiring the development of specialized catalytic systems. The use of cationic Pd(II) catalysts has been shown to be effective in reactions with electron-deficient nucleophiles, which could be relevant for this substrate. nih.gov
Directed C-H Functionalization: The N,N-bis(trifluoromethyl)amino group could act as a directing group for ortho-C-H functionalization, enabling the introduction of other substituents onto the aromatic ring with high regioselectivity.
Novel Ligand Development: The unique steric and electronic properties of this compound and its derivatives could be harnessed in the design of novel ligands for transition metal catalysis. Fluorinated substituents are known to impart unique properties to ligands, influencing the stability and catalytic activity of the resulting metal complexes. researchgate.net
Expanding Applications in Functional Materials Science
The incorporation of fluorine atoms into organic molecules can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net this compound is a promising building block for a new generation of functional materials.
Fluorinated Polymers: This compound can serve as a monomer for the synthesis of novel fluorinated polymers. The resulting polymers are expected to exhibit high thermal stability, low dielectric constants, and unique optical properties. For example, polyaniline and its derivatives are known for their conductive properties, and incorporating this fluorinated monomer could lead to new semiconducting materials. researchgate.net
Organic Electronics: The strong electron-withdrawing nature of the N(CF3)2 group makes this molecule and its derivatives interesting candidates for applications in organic electronics, such as in the development of n-type semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Advanced Coatings and Surfaces: Polymers derived from this compound could be used to create hydrophobic and oleophobic surfaces with applications in self-cleaning coatings, anti-fouling materials, and low-friction surfaces.
Theoretical Insights into Unique Fluorine Effects on Reactivity
Computational chemistry provides a powerful tool for understanding the intricate electronic effects at play in this compound and for predicting its reactivity.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's geometry, electronic structure, and vibrational frequencies. researchgate.net Such studies can provide insights into bond lengths, bond angles, and the distribution of electron density, helping to rationalize the compound's reactivity.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity in various chemical reactions. researchgate.net Theoretical calculations of the HOMO-LUMO gap can provide information about the molecule's electronic absorption properties and its kinetic stability.
Reaction Mechanism Elucidation: Computational modeling can be used to explore the mechanisms of potential reactions involving this compound, such as cross-coupling or nucleophilic aromatic substitution reactions. This can aid in the rational design of new synthetic methodologies and the prediction of reaction outcomes.
Q & A
Basic: What are effective synthetic routes for 2-Bromo-N,N-bis(trifluoromethyl)aniline, and how can reaction parameters be optimized?
Answer:
A common approach involves alkylation or substitution reactions where bromine and trifluoromethyl groups are introduced to the aniline core. For example, ultrasound-mediated synthesis under solvent-free conditions (as demonstrated for structurally similar N,N-bis(phenacyl)anilines) can enhance reaction efficiency by reducing time and improving yields compared to traditional thermal methods . Key parameters to optimize include:
- Temperature : Elevated temperatures (80–120°C) may accelerate substitution but risk decomposition.
- Catalyst : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can stabilize intermediates.
- Solvent : Non-polar solvents (e.g., toluene) minimize side reactions from electron-withdrawing trifluoromethyl groups .
- Ultrasound frequency : 20–40 kHz improves mixing and reaction homogeneity .
Basic: What purification techniques are recommended for this compound, considering its halogen and trifluoromethyl substituents?
Answer:
Purification challenges arise from the compound’s high hydrophobicity and potential halogenated byproducts. Recommended methods:
- Column chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate brominated impurities .
- Recrystallization : Ethanol/water mixtures exploit the compound’s moderate solubility (estimated 5–10 mg/mL in ethanol) .
- Distillation : Vacuum distillation (if thermally stable) at pressures <1 mmHg to avoid decomposition.
- Safety : Handle brominated intermediates in fume hoods with PPE to mitigate respiratory hazards .
Basic: How can spectroscopic and crystallographic methods be applied to characterize this compound?
Answer:
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to bromine’s deshielding effect.
- ¹⁹F NMR : Trifluoromethyl groups show singlets near δ -60 to -70 ppm .
- X-ray crystallography : Use SHELX software for structure refinement. The trifluoromethyl groups create strong electron density peaks, requiring high-resolution data (R-factor <5%) for accurate modeling .
- Mass spectrometry : Expect [M+H]⁺ at m/z 308.02 (C₈H₄BrF₆N) with isotopic patterns confirming bromine .
Advanced: How do the bromine and trifluoromethyl substituents influence the electronic structure and reactivity of this compound?
Answer:
- Electron-withdrawing effects : The trifluoromethyl group reduces electron density on the aromatic ring via inductive effects, directing electrophilic substitution to the para position relative to bromine .
- Steric hindrance : Bulky trifluoromethyl groups slow down nucleophilic attacks on the amine nitrogen.
- Reactivity in cross-coupling : Bromine facilitates Suzuki-Miyaura coupling, but trifluoromethyl groups may require palladium catalysts with strong π-accepting ligands (e.g., XPhos) to prevent dehalogenation .
Advanced: What computational modeling approaches can predict the reactivity of this compound in catalytic systems?
Answer:
- DFT calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the LUMO is localized near bromine, favoring oxidative addition in cross-coupling reactions .
- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) to predict aggregation or solvation barriers.
- Docking studies : Assess interactions with catalytic metal centers (e.g., Pd or Cu) to design ligand systems that stabilize transition states .
Advanced: How can researchers address contradictions in reported reaction yields for derivatives of this compound?
Answer:
- Reproducibility : Document reaction conditions rigorously (e.g., moisture levels, catalyst purity) to isolate variables. For example, ultrasound-assisted methods may yield 15–20% higher outputs than thermal methods but require precise power calibration .
- Byproduct analysis : Use LC-MS to identify halogenated side products (e.g., di-brominated species) that reduce yields .
- Statistical design : Apply response surface methodology (RSM) to optimize interdependent parameters like temperature, solvent ratio, and catalyst loading .
Advanced: What strategies mitigate hazards when handling reactive intermediates in the synthesis of this compound?
Answer:
- Toxic byproducts : Install scrubbers to capture volatile brominated compounds (e.g., HBr gas) during synthesis .
- Personal protective equipment (PPE) : Use chemically resistant gloves (e.g., nitrile) and full-face respirators with organic vapor cartridges.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal, and segregate halogenated waste for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
